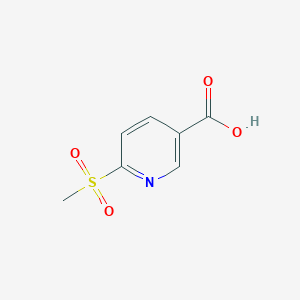

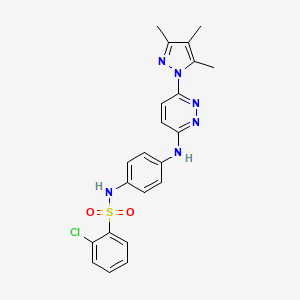

![molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-Biphényl]-4-sulfonyl}-4-(3-chlorophényl)pipérazine CAS No. 694497-62-6](/img/structure/B2586027.png)

1-{[1,1'-Biphényl]-4-sulfonyl}-4-(3-chlorophényl)pipérazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine” is a derivative of 1-(3-chlorophenyl)piperazine . It is known as mCPP and is a phenyl piperazine derivative. It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . It is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

- Exemples: Les médicaments à base de mCPP peuvent cibler les récepteurs de la sérotonine, les récepteurs de la dopamine ou d'autres voies pertinentes .

- Application: Des études suggèrent que le mCPP peut avoir des effets antidépresseurs et anxiolytiques. Il module la signalisation de la sérotonine, impactant l'humeur et les comportements liés à l'anxiété .

Chimie médicinale et développement de médicaments

Effets antidépresseurs et anxiolytiques

Recherche sur les substances psychoactives

Safety and Hazards

The safety data sheet for 1-(3-chlorophenyl)piperazine hydrochloride, a related compound, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

The primary target of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine interacts with its target, the 5-HT2C serotonin receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the 5-HT2C serotonin receptor by 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine, several biochemical pathways are affected. These include the release of neurotransmitters such as dopamine and norepinephrine . The downstream effects of these pathways can lead to changes in mood, appetite, and other physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The compound’s half-life ranges from 4 to 14 hours, indicating its presence in the body for a significant period after administration . This impacts its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine’s action include the activation of the 5-HT2C serotonin receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, such as changes in mood and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, factors such as pH and temperature can impact the stability of the compound . Additionally, individual factors such as the user’s metabolic rate, age, sex, and overall health status can influence the compound’s efficacy and potential side effects .

Analyse Biochimique

Biochemical Properties

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has been found to interact with various enzymes and proteins. It is known to act as a 5-HT 2c serotonin receptor agonist . This interaction suggests that the compound may play a role in modulating serotonin signaling pathways, which are crucial for many physiological processes, including mood regulation and gastrointestinal function .

Cellular Effects

The effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine on cells are diverse. It has been reported to induce hypophagia in food-deprived and freely feeding rats This suggests that the compound may influence cellular metabolism and energy balance

Molecular Mechanism

The molecular mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves binding interactions with biomolecules, such as the 5-HT 2c serotonin receptor . By acting as an agonist for this receptor, the compound can influence serotonin signaling pathways, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Given its role as a 5-HT 2c serotonin receptor agonist , it is plausible that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may be involved in the metabolic pathways associated with the metabolism of trazodone.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADQQRPLMLIXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

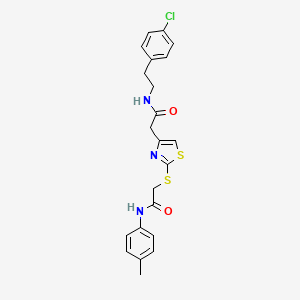

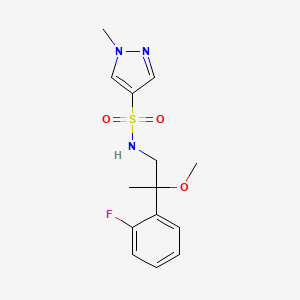

![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

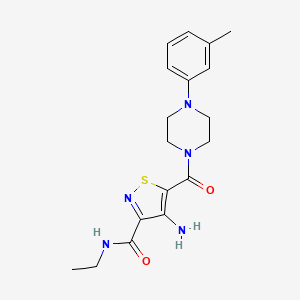

![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)

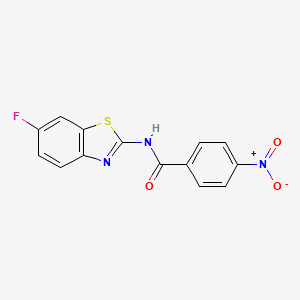

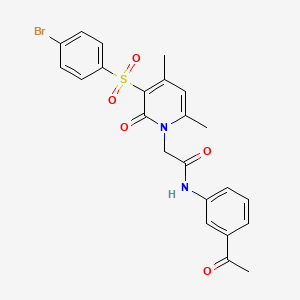

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

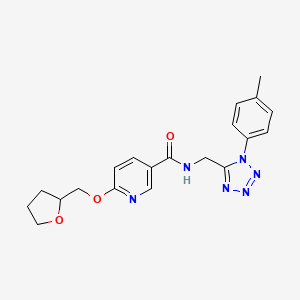

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)